molecular formula C10H10O2 B086990 1,4-Diacetylbenzene CAS No. 1009-61-6

1,4-Diacetylbenzene

Cat. No.: B086990
CAS No.: 1009-61-6
M. Wt: 162.18 g/mol
InChI Key: SKBBQSLSGRSQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diacetylbenzene, also known as 1,1′-(1,4-Phenylene)bis[ethanone], is an organic compound with the molecular formula C10H10O2. It is a derivative of benzene with two acetyl groups attached to the para positions of the benzene ring. This compound is a white to almost white crystalline powder with a melting point of 111-113°C .

Mechanism of Action

Target of Action

1,4-Diacetylbenzene, also known as 1,1’- (1,4-Phenylene)diethanone, is an organic compound It’s known that the compound can interact with various biological molecules due to its reactive α,β-unsaturated carbonyl group .

Mode of Action

It’s known that the compound possesses a reactive α,β-unsaturated carbonyl group, which allows it to undergo various chemical reactions . This reactivity might enable this compound to interact with its targets, leading to changes in their function.

Biochemical Pathways

This compound is involved in the synthesis of chalcone derivatives, which are important intermediates in the production of flavonoids, isoflavonoids, and aurones . These compounds have a wide spectrum of pharmacological properties, including antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial activities .

Pharmacokinetics

It’s known that the compound is practically insoluble in water , which might affect its bioavailability.

Result of Action

Given its involvement in the synthesis of chalcone derivatives , it’s plausible that the compound might contribute to the biological activities associated with these derivatives.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water might affect its distribution in the body and its interaction with biological targets. Furthermore, the compound’s reactivity might be influenced by the pH and temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetylbenzene can be synthesized through various methods. One common method involves the acetylation of benzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+2CH3COClC6H4(COCH3)2+2HClC_6H_6 + 2CH_3COCl \rightarrow C_6H_4(COCH_3)_2 + 2HCl C6​H6​+2CH3​COCl→C6​H4​(COCH3​)2​+2HCl

In this reaction, benzene reacts with acetyl chloride to form this compound and hydrochloric acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of p-diethylbenzene. The process includes the use of oxidizing agents such as potassium permanganate or nitric acid under controlled conditions. The reaction can be represented as:

C6H4(C2H5)2+2[O]C6H4(COCH3)2+2H2OC_6H_4(C_2H_5)_2 + 2[O] \rightarrow C_6H_4(COCH_3)_2 + 2H_2O C6​H4​(C2​H5​)2​+2[O]→C6​H4​(COCH3​)2​+2H2​O

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aryl carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form 1,4-bis(1-hydroxyethyl)benzene using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Aryl carboxylic acids.

    Reduction: 1,4-bis(1-hydroxyethyl)benzene.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,4-Diacetylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chalcone derivatives with biological activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

1,4-Diacetylbenzene can be compared with other similar compounds such as 1,2-Diacetylbenzene and 1,3-Diacetylbenzene. These compounds differ in the positions of the acetyl groups on the benzene ring:

    1,2-Diacetylbenzene: Acetyl groups are attached to adjacent carbon atoms (ortho position).

    1,3-Diacetylbenzene: Acetyl groups are attached to carbon atoms separated by one carbon (meta position).

The unique para positioning of the acetyl groups in this compound makes it distinct in terms of its chemical reactivity and physical properties.

Properties

IUPAC Name

1-(4-acetylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBBQSLSGRSQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021657
Record name 1,4-Diacetylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,4-Diacetylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00723 [mmHg]
Record name 1,4-Diacetylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14165
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1009-61-6
Record name 1,4-Diacetylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1,1'-(1,4-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diacetylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295548
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1,1'-(1,4-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diacetylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diacetylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Diacetylbenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5GGF7BQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One gram of the catalyst used in Run No. 3 of Example 4 was mixed with 11.1 g. of quartz, and the mixture was charged to a tubular quartz reactor unit, as in Example 2. Following generally the procedure of Example 3, m-diacetylbenzene was passed through the tubular reactor at 650° C., 10.0 Torr total pressure, 9.1 Torr partial pressure of the diacetylbenzene and a contact time of 0.0041 second for 10 minutes on stream. The selectivity for the formation of m-diethynylbenzene and the total fractional conversion were 0.66 and 0.16, respectively. The other products in the reaction mixture besides diethynylbenzene and water were m-ethynylacetophenone, acetophenone, methylacetophenone, m-isopropenylacetophenone and m-vinylacetophenone. Based on additional runs, it was found that product distribution depended considerably on the contact time. Comparable results were obtained in the conversion of p-diacetylbenzene to p-diethynylbenzene following the procedure of this example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diacetylbenzene
Reactant of Route 2
Reactant of Route 2
1,4-Diacetylbenzene
Reactant of Route 3
Reactant of Route 3
1,4-Diacetylbenzene
Reactant of Route 4
Reactant of Route 4
1,4-Diacetylbenzene
Reactant of Route 5
Reactant of Route 5
1,4-Diacetylbenzene
Reactant of Route 6
Reactant of Route 6
1,4-Diacetylbenzene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-diacetylbenzene?

A1: this compound has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Researchers commonly utilize various spectroscopic techniques to characterize this compound. These include:

  • NMR Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and isomer identification. [, , ]
  • IR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. For this compound, IR spectroscopy would primarily reveal information about the carbonyl (C=O) groups. [, , ]

Q3: What is the dipole moment of this compound?

A3: The dipole moment of this compound, as a solute in carbon tetrachloride, is 3.03 D. This information, along with molar Kerr constant data, suggests an equilibrium mixture of planar or near-planar cis- and trans- rotamers for this compound. []

Q4: How does the structure of this compound influence its performance in polymer synthesis?

A4: The two acetyl groups located para to each other on the benzene ring make this compound a valuable monomer for synthesizing polymers. This symmetrical arrangement allows for linear chain growth when reacted with suitable co-monomers. For instance, this compound reacts with 1,5-diaminoanthraquinone to form Schiff's base polymers. []

Q5: What factors influence the pore structure and properties of porous polymers synthesized using this compound?

A5: Researchers can tailor the properties of porous polymers synthesized by cyclotrimerization reactions using this compound by functionalizing the monomer. Incorporating hydrogen-, amine-, or nitro-functionalized 4,4′-diacetylbiphenyl derivatives alongside this compound allows for control over pore size, surface area, and polarity. []

Q6: How do different media affect the relaxation behavior of this compound?

A6: Dielectric absorption studies have shown that this compound exhibits both group and molecular relaxation processes. The dominance of each process is influenced by the surrounding media. For example, in o-terphenyl solution, both processes appear to overlap, while in a polystyrene matrix, the activation enthalpy indicates a dominant group relaxation process. [, ]

Q7: Can you describe the role of this compound in the synthesis of heterocyclic compounds?

A7: The two acetyl groups in this compound provide reactive sites for condensation reactions with various reagents, leading to the formation of diverse heterocyclic compounds. For example, reacting this compound with different aldehydes under basic conditions yields bis-chalcone derivatives, which can then be further modified to generate pyridines, pyrimidines, pyrazoles, and pyrans. [, , ]

Q8: How is this compound utilized in the preparation of bis-pyrylium salts?

A8: this compound serves as a key building block in the synthesis of bis-pyrylium salts through several methods:

  • Condensation with aromatic o-hydroxyaldehydes: Reacting this compound with an aromatic o-hydroxyaldehyde in the presence of an acid catalyst forms bis-pyrylium salts. []
  • Reaction with o-hydroxyacetophenone: Combining this compound with o-hydroxyacetophenone, perchloric acid, and acetic acid produces bis-pyrylium salts. []

Q9: How has computational chemistry been employed to study this compound derivatives?

A9: Researchers have used computational methods like Molecular Mechanics II to determine the minimum energy conformations of bispyridinium compounds containing a this compound linkage. These studies provided insights into the three-dimensional structures and potential relationships with acetylcholinesterase inhibitory activity. []

Q10: How do structural modifications of this compound derivatives impact their biological activity?

A10: Studies focusing on bis(1-methylpyridinium) compounds with a this compound linkage demonstrate the importance of substituent position on biological activity. Researchers observed that the 3-substituted pyridinium compound exhibited the most potent acetylcholinesterase inhibitory activity, followed by the 2-substituted isomer, while the 4-substituted analog was the least active. []

Q11: What analytical techniques are employed to characterize and quantify this compound and its derivatives?

A11: Several analytical techniques play a crucial role in the study of this compound and its derivatives:

  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique is valuable for separating and identifying volatile compounds, as demonstrated by its use in identifying low molecular weight compounds like benzophenone and potentially this compound itself in plant exudates. []
  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): This method is suitable for analyzing less volatile and higher molecular weight compounds, enabling the identification of compounds potentially related to sterols and phosphatidylglycerol in plant exudates. []
  • High Pressure Liquid Chromatography (HPLC): Coupled with 1H-NMR, HPLC allows researchers to determine the average degree of oligomerization in polymeric pinacols derived from this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.